4-Methyloctadec-5-ene
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Overview
Description
4-Methyloctadec-5-ene is an organic compound with the molecular formula C₁₉H₃₈ It is a long-chain hydrocarbon with a methyl group attached to the fourth carbon and a double bond between the fifth and sixth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadec-5-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 1-octadecene, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the addition of the methyl group to the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or chromatography, are employed to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4-Methyloctadec-5-ene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to form 4-methyloctadecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 4-Methyloctadecane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methyloctadec-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of hydrocarbon reactivity.
Biology: It serves as a reference compound in the study of lipid metabolism and the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a component in drug delivery systems and its interactions with biological membranes.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyloctadec-5-ene depends on the specific application and the context in which it is used. In chemical reactions, its reactivity is primarily influenced by the presence of the double bond and the methyl group, which can participate in various transformations. In biological systems, it may interact with lipid membranes, influencing their fluidity and function.
Comparison with Similar Compounds
4-Methyloctadec-5-ene can be compared to other long-chain hydrocarbons with similar structures, such as:
1-Octadecene: A straight-chain hydrocarbon with a double bond at the first carbon.
4-Methyloctadecane: A saturated hydrocarbon with a methyl group at the fourth carbon.
5-Methyloctadec-4-ene: A positional isomer with the double bond between the fourth and fifth carbons.
The uniqueness of this compound lies in the specific positioning of the methyl group and the double bond, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
88373-70-0 |
---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
4-methyloctadec-5-ene |
InChI |
InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h16,18-19H,4-15,17H2,1-3H3 |
InChI Key |
QRAGQGBWBLMXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C)CCC |
Origin of Product |
United States |
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